molecular formula C12H13NO2 B12865322 5-Ethoxy-2-methyl-4-phenyloxazole

5-Ethoxy-2-methyl-4-phenyloxazole

Cat. No.: B12865322
M. Wt: 203.24 g/mol
InChI Key: VSSNAULWEQQSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-methyl-4-phenyloxazole: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methyl-4-phenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethoxyacetophenone with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-methyl-4-phenyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives.

Scientific Research Applications

Chemistry: 5-Ethoxy-2-methyl-4-phenyloxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be further utilized in chemical research.

Biology: In biological research, oxazole derivatives, including this compound, are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Oxazole derivatives have shown promise in drug discovery, particularly as inhibitors of specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-4-phenyloxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    2-Methyl-4-phenyloxazole: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    5-Methoxy-2-methyl-4-phenyloxazole: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.

    4-Phenyl-2-oxazoline: A related compound with a different ring structure, which may result in distinct chemical and biological properties.

Uniqueness: 5-Ethoxy-2-methyl-4-phenyloxazole is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the ethoxy group, in particular, can influence its solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-ethoxy-2-methyl-4-phenyl-1,3-oxazole

InChI

InChI=1S/C12H13NO2/c1-3-14-12-11(13-9(2)15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

VSSNAULWEQQSJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.